2-Hexyne-1,4-diol
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Overview
Description
2-Hexyne-1,4-diol is an organic compound that belongs to the alkyne group. It is characterized by the presence of a triple bond between the second and third carbon atoms and hydroxyl groups attached to the first and fourth carbon atoms. This compound has the molecular formula C6H10O2 and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyne-1,4-diol can be synthesized through various methods. One common approach involves the hydroxylation of 2-hexyne using osmium tetroxide (OsO4) as a catalyst. This reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and results in the formation of the diol with high regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the use of strong bases and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) are commonly used for hydroxylation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions involving the hydroxyl groups.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Hexyne-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hexyne-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function .
Comparison with Similar Compounds
2-Hexyne: An alkyne with a triple bond between the second and third carbon atoms but without hydroxyl groups.
1,4-Butynediol: A similar diol with a triple bond between the first and second carbon atoms and hydroxyl groups at the first and fourth positions.
Uniqueness: 2-Hexyne-1,4-diol is unique due to the presence of both a triple bond and hydroxyl groups, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
14092-35-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hex-2-yne-1,4-diol |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h6-8H,2,5H2,1H3 |
InChI Key |
SBFXIKAUMNVVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CCO)O |
Origin of Product |
United States |
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